2,2,3,4-Tetramethylhexanal
Description
2,2,3,4-Tetramethylhexanal is an organic compound with the molecular formula C10H22. It is a branched alkane with four methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2,2,3,4-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-6-8(2)9(3)10(4,5)7-11/h7-9H,6H2,1-5H3 |
InChI Key |
QWIRMUJRSOVYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)C(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylhexanal typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethylhexanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,3,4-Tetramethylhexanal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethylhexanal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and substitution reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2,2,3,4-Tetramethylhexane: A similar compound with a slightly different structure, lacking the aldehyde functional group.
2,2,4,4-Tetramethylhexane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,2,3,4-Tetramethylhexanal is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structural uniqueness imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Biological Activity
2,2,3,4-Tetramethylhexanal, a branched-chain aldehyde, is an organic compound with the molecular formula C10H20O. This compound has garnered interest in various fields, including pharmacology and toxicology, due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C10H20O
- Molecular Weight : 172.26 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 921-47-1
Biological Activity Overview
The biological activity of this compound has been studied primarily in terms of its metabolic pathways and toxicological effects. The compound's structure influences its interaction with biological systems.
Metabolism and Toxicokinetics
Research indicates that this compound undergoes metabolic processes in the liver and kidneys. Studies involving animal models have shown that:
- The compound is metabolized via oxidation pathways leading to various metabolites.
- In male rats administered with the compound, maximum concentrations in liver and kidney tissues were observed after specific time intervals post-administration .
Toxicological Studies
Toxicological assessments have focused on the effects of this compound on renal and hepatic functions. Notable findings include:
- Renal Impact : A significant decrease in glomerular filtration rate (GFR) was noted in male rats after administration of the compound. The GFR decreased from control values to mL/minute/100 g body weight after four weeks of exposure .
- Hepatic Effects : Increased levels of urinary enzymes indicative of liver damage were reported following exposure to the compound .
Case Studies
Several case studies have documented the effects of this compound on biological systems:
- Acute Exposure Study :
- Chronic Exposure Study :
Data Summary
The following table summarizes key findings from various studies regarding the biological activity and effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
